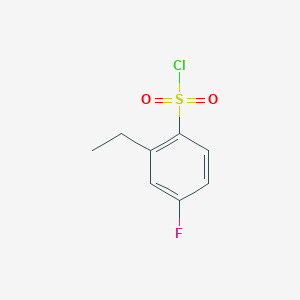

2-Ethyl-4-fluorobenzenesulfonyl chloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related compounds, such as 2-chloro-4-fluoro-5-nitrobenzenesulfonyl chloride, involves multiple steps including chlorosulfonation, diazotization, and oxychlorination. For instance, the synthesis of 2-chloro-4-fluoro-5-nitrobenzenesulfonyl chloride is achieved by starting with bis(4-amino-2-chlorophenyl) disulfide and proceeding through a Schiemann reaction, followed by oxychlorination and nitration . The Schiemann reaction involves diazotization and pyrolysis of the diazonium salt to introduce the fluorine atom. Oxychlorination with chlorine gas in concentrated hydrochloric acid is then used to introduce the sulfonyl chloride group with high yield .

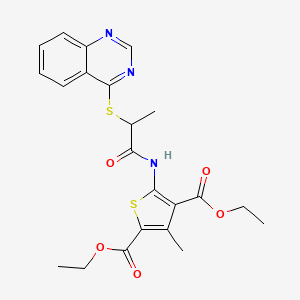

Molecular Structure Analysis

While the molecular structure of 2-ethyl-4-fluorobenzenesulfonyl chloride is not explicitly described in the papers, the structure of sulfonyl chlorides generally consists of a sulfonyl group (SO2Cl) attached to an aromatic ring. The presence of a fluorine atom on the aromatic ring can influence the reactivity of the sulfonyl chloride due to the electronegativity of fluorine, which can withdraw electron density from the ring and the sulfonyl group.

Chemical Reactions Analysis

The papers do not directly address the chemical reactions of 2-ethyl-4-fluorobenzenesulfonyl chloride, but they do provide information on the reactivity of similar sulfonyl chlorides. For example, desulfonylation of 2-(phenylthio)ethanesulfonyl chloride can occur thermally, leading to the formation of 2-(phenylthio)ethyl chloride . This suggests that sulfonyl chlorides can undergo reactions where the sulfonyl group is displaced, which could be relevant to the reactivity of 2-ethyl-4-fluorobenzenesulfonyl chloride.

Physical and Chemical Properties Analysis

Scientific Research Applications

Activating Hydroxyl Groups of Polymeric Carriers

2-Ethyl-4-fluorobenzenesulfonyl chloride, due to the electron-withdrawing property of its fluoride atom, is an excellent agent for covalent attachment of biologicals to solid supports like functionalized polystyrene microspheres, Sepharose beads, or cellulose rods. It reacts rapidly with primary or secondary hydroxyl groups to form 4-fluorobenzenesulfonate leaving groups. This chemistry has potential therapeutic applications for bioselective separation of human lymphocyte subsets and tumor cells from bone marrow (Chang et al., 1992).

Dehydrogenation of Saturated CC and BN Bonds

The compound plays a role in the dehydrogenation of saturated CC and BN linkages in group 9 metal bis(N-heterocyclic carbene) complexes. This reaction leads to the formation of highly reactive cationic species capable of various chemical transformations (Tang et al., 2010).

Synthesis of Pesticides

2-Ethyl-4-fluorobenzenesulfonyl chloride is utilized in the synthesis of key intermediates like methyl 5-amino-2-chloro-4-fluorophenylthioacetate for preparing pesticides such as herbicidal j7uthiacet-methyL (Du et al., 2005).

Electrochemical Fluorination in Aircraft Hydraulic Fluids

Its derivative, perfluoroethylcyclohexanesulfonate, is used as an erosion inhibitor in aircraft hydraulic fluids. The composition and structure of these components are crucial for their application (Stefanac et al., 2018).

Electrocatalytic Fluorination

The electrochemical fluorination of organosulfur compounds with compounds like polystyrene-supported iodobenzene is an important process in producing fluorinated compounds. The recycling ability of these catalysts adds to their practical utility (Sawamura et al., 2010).

Application in Solid-Phase Synthesis

Polymer-supported benzenesulfonamides, prepared from immobilized primary amines and 2/4-nitrobenzenesulfonyl chloride, are key intermediates in various chemical transformations, including rearrangements to yield diverse privileged scaffolds (Fülöpová & Soural, 2015).

Sensitive Detection of Sulfide Anion

2,4-Dinitrobenzenesulfonyl-fluorescein, a weakly fluorescent compound, dramatically increases in fluorescence upon interaction with sulfide anions, leading to a sensitive detection method in aqueous solutions (Yang et al., 2009).

Atom Transfer Radical Addition Reactions

Fluoroalkylsulfonyl chlorides are used as sources of fluorinated radicals in the addition of fluoroalkyl groups to electron-deficient, unsaturated carbonyl compounds (Tang & Dolbier, 2015).

properties

IUPAC Name |

2-ethyl-4-fluorobenzenesulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClFO2S/c1-2-6-5-7(10)3-4-8(6)13(9,11)12/h3-5H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAUSJMRZCVHRGZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=CC(=C1)F)S(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClFO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-benzyl-2-[(3-methyl-4-oxo-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]acetamide](/img/structure/B2541829.png)

![(3S)-3-{[2-(ethylamino)-2-methylpropanamido]methyl}-5-methylhexanoic acid](/img/structure/B2541836.png)

![Methyl 6-isopropyl-2-(3-phenoxypropanamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2541837.png)

![2-[3-(Trifluoromethyl)pyridin-2-yl]sulfanylacetonitrile](/img/structure/B2541839.png)

![N-butyl-3-[5-({[(3-chlorophenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]propanamide](/img/structure/B2541842.png)